Ciclazindol

描述

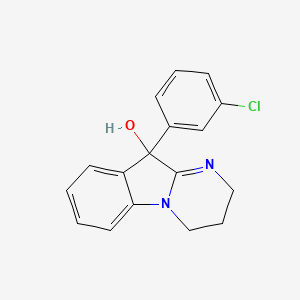

Structure

3D Structure

属性

CAS 编号 |

37751-39-6 |

|---|---|

分子式 |

C17H15ClN2O |

分子量 |

298.8 g/mol |

IUPAC 名称 |

10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol |

InChI |

InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2 |

InChI 键 |

VKQDZNZTPGLGFD-UHFFFAOYSA-N |

SMILES |

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |

规范 SMILES |

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

37647-52-2 (mono-hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride ciclazindol Wy 23409 |

产品来源 |

United States |

Preclinical Pharmacological Characterization of Ciclazindol

Neurotransmitter Transporter Modulation

Preclinical investigations have demonstrated that ciclazindol modulates the activity of monoamine transporters, primarily affecting the reuptake of norepinephrine (B1679862) and dopamine (B1211576), while showing no significant interaction with the serotonin (B10506) transporter.

Norepinephrine Reuptake Inhibition: Cellular and Synaptic Mechanisms

This compound functions as a norepinephrine reuptake inhibitor wikipedia.org. This action involves blocking the norepinephrine transporter (NET), which leads to increased extracellular concentrations of norepinephrine and consequently enhances adrenergic neurotransmission wikipedia.org. Studies investigating peripheral adrenergic interactions observed that this compound acted as a peripheral Na-reuptake blocker nih.gov. It was noted to inhibit the pressor response induced by tyramine, albeit to a lesser extent than desipramine (B1205290) nih.govnih.gov.

Dopamine Reuptake Inhibition: Specificity and Relative Potency

In addition to its effects on norepinephrine, this compound also acts as a dopamine reuptake inhibitor wikipedia.org. This inhibition involves blocking the dopamine transporter (DAT), increasing extracellular dopamine levels cpn.or.kr. Studies using human platelets demonstrated that this compound inhibited dopamine uptake nih.gov. Relative to its effect on norepinephrine reuptake, the inhibition of dopamine reuptake by this compound is described as occurring to a lesser extent wikipedia.org. An reported IC50 value for this compound's effect on the dopamine transporter is 1.3 nM wikipedia.org.

The modulation of norepinephrine and dopamine reuptake by this compound can be summarized as follows:

| Neurotransmitter | Transporter | Effect | Notes |

| Norepinephrine | NET | Reuptake Inhibition | Primary effect, increases extracellular levels wikipedia.orgwikipedia.org |

| Dopamine | DAT | Reuptake Inhibition | To a lesser extent than norepinephrine wikipedia.org, inhibits uptake in human platelets nih.gov |

Absence of Serotonin Transporter Interactions

Crucially, preclinical data indicates that this compound does not exhibit significant interactions with the serotonin transporter (SERT) wikipedia.org. Studies using human platelets showed no effect of this compound on 5-hydroxytryptamine uptake nih.gov. This compound has been reported to have no effects on the SERT wikipedia.org.

Ion Channel Pharmacology

Beyond its effects on neurotransmitter transporters, this compound has also been shown to interact with ion channels, specifically demonstrating inhibitory effects on potassium channels and inferred interactions with sodium channels.

Potassium Channel Inhibition: Molecular Targets and Electrophysiological Effects

This compound is recognized as a potassium channel blocker wikipedia.orgnih.gov. Research using human erythrocytes demonstrated that this compound (at a concentration of 10 µM) nearly completely prevented the influx of (86)Rb(+) stimulated by a calcium ionophore, an effect mediated via the Gardos channel (IK(Ca)) nih.gov. Studies in the rat portal vein using whole-cell voltage-clamp techniques revealed that this compound (in concentrations ranging from 1 to 100 µM) inhibited the slowly-activating and inactivating transient outward current (ITO) nih.gov. Furthermore, this compound (at 1-10 µM) also inhibited the non-inactivating K-current (IKCO) induced by BRL 38227 nih.gov. It has been concluded that this compound's action as a K-channel blocker is not selective solely for the channels carrying IKCO but also extends to those carrying ITO nih.gov. In whole portal veins, this compound antagonized the relaxant effects of BRL 38227 in a non-competitive manner nih.gov. Investigations into its binding site indicated that this compound did not displace the binding of [3H]-glibenclamide in porcine brain membrane fragments, suggesting its interaction site on potassium channels may differ from that of glibenclamide nih.gov.

Inferred Sodium Channel Interactions and Local Anesthetic Properties

Based on its observed local anesthetic properties, it has been suggested that this compound may also exert inhibitory effects on sodium channels wikipedia.org. Sodium channels play a fundamental role in the generation and propagation of action potentials and are known targets for local anesthetics uq.edu.auelifesciences.org. In studies examining peripheral adrenergic interactions, this compound, at a dosage of 100 mg/day, was observed to act as a peripheral Na-reuptake blocker nih.gov. Local anesthetics are known to block ion conduction by binding within the inner cavity of the NaV channel pore elifesciences.org.

Receptor Binding Profiles and Downstream Signaling

Studies have examined the binding profile of this compound across a range of neurotransmitter receptors to understand its potential mechanisms of action.

Affinities for Histamine (B1213489) H1 Receptors

Research indicates that this compound possesses weak affinity for the histamine H1 receptor. wikipedia.org

Lack of Significant Interaction with Serotonin, Muscarinic, and Alpha-Adrenergic Receptors

This compound has been shown to have no effects on the serotonin transporter (SERT), 5-HT receptors, or muscarinic acetylcholine (B1216132) (mACh) receptors. wikipedia.org Furthermore, it does not exhibit significant interaction with alpha-adrenergic receptors. wikipedia.org One study noted that this compound acted as a peripheral Na-reuptake blocker and had no significant effect on postsynaptic alpha-receptors. nih.gov

Metabolic and Bioenergetic Regulatory Mechanisms

Investigations into this compound's effects on metabolic and bioenergetic pathways have revealed notable findings, particularly concerning glucose uptake and thermogenesis.

Effects on Glucose Uptake in Cellular Systems

Previous studies have demonstrated that this compound increased glucose uptake into isolated human skeletal muscle. This effect was observed to occur independently of insulin (B600854). nih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Investigations of Ciclazindol

Retrosynthetic Analysis and Established Synthetic Pathways for Ciclazindol

A detailed retrosynthetic analysis and comprehensive established synthetic pathways for this compound are not extensively detailed in the provided search results. However, the synthesis of related pyrimido[1,2-a]indoles has been explored. For instance, a series of pyrimido[1,2-a]indoles were synthesized and studied for their hypoglycemic activity. nih.gov The synthesis of such compounds often involves the construction of the fused tetracyclic system.

General approaches to synthesizing related indole (B1671886) derivatives and fused ring systems are discussed in the literature, which could potentially inform retrosynthetic strategies for this compound. For example, the synthesis of analogues incorporating additional fused rings can involve numerous steps, often starting with acylation reactions and subsequent transformations. research-solution.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound have been undertaken to explore the impact of structural modifications on biological activity. Research has investigated the effect of various substitutions on the pyrimido[1,2-a]indole (B3349944) core. nih.gov Specifically, studies have examined the influence of 10-alkoxyalkyl, 10-alkyl, 10-aryl, and 3,3-dialkyl substituents on the activity of 10-hydroxypyrimido[1,2-a]indoles. nih.gov

The synthesis of these analogues allows for systematic variation of functional groups and structural features to probe their contribution to the observed pharmacological effects. While specific detailed synthetic procedures for a wide range of this compound analogues are not provided, the focus on modifying substituents at positions like the 10-position and the 3,3-position of the pyrimido[1,2-a]indole system highlights key areas of synthetic exploration in this class of compounds. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity. These investigations aim to identify the key structural features responsible for its pharmacological effects and to guide the design of compounds with improved properties.

Identification of Key Structural Moieties for Biological Activity

Research indicates that this compound acts as a norepinephrine (B1679862) reuptake inhibitor and, to a lesser extent, a dopamine (B1211576) reuptake inhibitor. wikipedia.orgiiab.me It has shown selective norepinephrine uptake inhibitory activity. ethernet.edu.et Studies comparing this compound with other compounds have provided insights into the structural requirements for these activities.

While specific detailed findings on key structural moieties are not extensively elaborated in the provided snippets, the focus of analogue synthesis on modifying substituents at the 10-position and 3,3-position suggests these regions are important for modulating activity. nih.gov The tetracyclic nature of this compound is also a defining structural feature. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate chemical structure with biological activity using statistical methods. nih.govjocpr.comresearchgate.net QSAR models can be used to predict the activities of untested compounds and to gain a deeper understanding of the structural features that influence activity. nih.gov

While the provided search results mention QSAR studies in the context of related compounds like Mazindol and discuss QSAR in general terms as a tool in drug discovery nih.govjocpr.comresearchgate.netwikipedia.org, specific detailed QSAR modeling applications directly applied to this compound are not provided. However, the principles of QSAR, which involve using molecular descriptors to quantify structural features and correlate them with biological responses, would be applicable to this compound and its analogues to build predictive models and identify structural determinants of potency and selectivity. jocpr.comresearchgate.net

Comparative Structural and Pharmacological Analysis with Mazindol and Related Compounds

This compound shares some structural and pharmacological similarities with Mazindol, another compound that was used as an appetite suppressant. wikipedia.orgnih.govnih.gov Both are described as having anorectic properties. wikipedia.orgnih.govnih.gov Structurally, this compound is described as a tetracyclic compound, while Mazindol has a tricyclic structure with a different fused ring system (imidazo[2,1-a]isoindol) compared to this compound's pyrimido[1,2-a]indole core. wikipedia.orgwikipedia.org Despite these structural differences, both compounds have been studied for their effects on monoamine reuptake. This compound inhibits norepinephrine and, to a lesser extent, dopamine reuptake, while Mazindol is also known to inhibit norepinephrine and dopamine reuptake. wikipedia.orgwikipedia.org

Comparative studies have highlighted both similarities and differences in their pharmacological profiles. For instance, while both can increase resting metabolic rate in rats, the increment observed with Mazindol was qualitatively and quantitatively different from this compound and appeared linked to central stimulant actions, whereas this compound's effects could potentially be achieved without overt CNS stimulation. nih.gov Additionally, studies on ATP-sensitive K+ channels have shown that this compound inhibits these channels and stimulates insulin (B600854) secretion in certain cell lines, while Mazindol did not show this effect in the same cell line. annualreviews.orgresearchgate.net This suggests distinct mechanisms of action despite some shared pharmacological activities.

Structurally related compounds beyond Mazindol, such as other pyrimido[1,2-a]indoles and indole derivatives, have also been synthesized and studied for various biological activities, including hypoglycemic effects. nih.govresearchgate.net Comparative analysis within these series helps to further delineate the structural features that confer specific pharmacological properties.

Here is a table summarizing some comparative data:

| Feature | This compound | Mazindol |

| Chemical Class | Tetracyclic pyrimido[1,2-a]indole wikipedia.org | Tricyclic imidazo[2,1-a]isoindol wikipedia.org |

| Norepinephrine Reuptake | Inhibitor wikipedia.orgiiab.me | Inhibitor wikipedia.org |

| Dopamine Reuptake | Inhibitor (to a lesser extent) wikipedia.orgiiab.me | Inhibitor wikipedia.org |

| Serotonin (B10506) Reuptake | No effect wikipedia.org | Information not consistently available in snippets |

| ATP-sensitive K+ Channels | Inhibits in CRI-G1 cells annualreviews.orgresearchgate.net | No effect in CRI-G1 cells researchgate.net |

| Anorectic Properties | Yes wikipedia.orgnih.govnih.gov | Yes wikipedia.orgnih.govnih.gov |

| Effect on RMR (Rodents) | Stimulates, potentially without overt CNS stim. nih.gov | Stimulates, linked to central stimulant actions nih.gov |

Advanced Methodologies in Ciclazindol Preclinical Research

In Vitro Pharmacological Assay Systems

In vitro studies are fundamental for elucidating the molecular mechanisms of drug action. For Ciclazindol, these have included assays focusing on its interaction with transporters, receptors, ion channels, and its impact on metabolic processes.

Radioligand Binding Assays for Transporters and Receptors

Radioligand binding assays are a gold standard technique for measuring the affinity of a ligand for its target receptor or transporter. They are widely used to characterize receptors and determine their anatomical distribution. nih.govgiffordbioscience.com This method involves incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand, which can be an analog of a natural transmitter, hormone, or a synthetic drug. nih.gov Analysis of the binding data allows for the determination of the equilibrium dissociation constant (KD), representing the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density. nih.gov Competition binding assays are used to determine the affinity and selectivity of an unlabeled ligand, such as this compound, to compete for the binding of a fixed concentration of a radiolabeled ligand. nih.govgiffordbioscience.com

This compound has been shown to inhibit dopamine (B1211576) uptake into human platelets in vitro. nih.gov It also acts as a norepinephrine (B1679862) reuptake inhibitor and, to a lesser extent, as a dopamine reuptake inhibitor. wikipedia.org Notably, this compound has demonstrated no effects on the serotonin (B10506) transporter (SERT), 5-HT receptors, muscarinic acetylcholine (B1216132) receptors (mACh receptors), or alpha-adrenergic receptors. wikipedia.org It exhibits only weak affinity for the H1 receptor. wikipedia.org

Cell-Based Functional Assays for Ion Channel and Metabolic Studies

Cell-based functional assays are essential for assessing the biological activity of compounds in a more physiological context than simple binding studies. These assays can provide insights into the downstream effects of drug-target interactions, including changes in ion flux or metabolic activity. Ion channels are critical drug targets involved in numerous physiological functions, and cell-based assays are used to screen and profile compounds that modulate their activity. criver.comreactionbiology.com These assays can utilize various technologies, including automated patch clamp and fluorescent assay platforms, to measure ion channel function in living cells. criver.comnih.gov

Research has indicated that this compound may inhibit sodium channels and is known to block potassium channels. wikipedia.org Furthermore, previous studies have shown that this compound increased glucose uptake into isolated human skeletal muscle independently of insulin (B600854). nih.gov This finding highlights the use of cell-based assays to investigate the metabolic effects of this compound.

In Vivo Preclinical Animal Models for Pharmacological Evaluation

Models for Central Monoamine System Investigations

Given this compound's activity on monoamine transporters, animal models relevant to central monoamine system function are employed to investigate its effects on neurotransmission and related behaviors. Models used to study antidepressant-like activity often assess changes in behavior related to despair or learned helplessness. nih.govnih.gov Techniques like the forced swim test and tail suspension test are commonly used to evaluate potential antidepressant effects by measuring immobility in rodents. nih.govnih.gov

While specific detailed in vivo data on this compound in these precise models were not extensively found in the search results, its classification as a norepinephrine and dopamine reuptake inhibitor suggests that such models would be pertinent for evaluating its effects on central monoaminergic neurotransmission and associated behaviors in preclinical studies. wikipedia.org Studies on related compounds, such as mazindol, a sympathomimetic amine that acts as a monoamine reuptake inhibitor, have utilized animal models to investigate effects on brain energy metabolism and psychostimulant effects, which can be relevant to understanding the in vivo profile of monoamine reuptake inhibitors. cambridge.orgresearchgate.net

Models for Metabolic and Energy Expenditure Studies

This compound's observed effect on glucose uptake in isolated human skeletal muscle nih.gov suggests the use of animal models to investigate its impact on metabolism and energy expenditure in vivo. Animal models of obesity are frequently used to study compounds that affect food intake, energy expenditure, or nutrient metabolism. nih.govfrontiersin.org These models can exhibit phenotypes such as hyperphagia, decreased energy expenditure, hyperglycemia, and insulin resistance. nih.gov Whole-body calorimetry studies in animals can measure energy expenditure. cambridge.orgkarger.com

Research involving this compound in a whole-body calorimetry study in young men demonstrated a significant and prolonged effect on energy expenditure, equivalent to increasing metabolic rate by about 5%. cambridge.org While this specific study was in humans, it highlights the relevance of assessing energy expenditure in preclinical animal models to understand this compound's metabolic effects. Animal models are valuable for dissecting the contributions of reduced caloric intake and increased energy expenditure to weight changes. frontiersin.org

Analytical Techniques for this compound and Metabolites

Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic studies in preclinical research. Various analytical techniques are employed for this purpose.

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are commonly used for the separation and quantification of drugs and their metabolites in biological matrices like plasma and urine. nih.govresearchgate.net These methods often coupled with detection techniques such as UV detection or mass spectrometry (MS). researchgate.net Liquid chromatography–mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the determination of drugs and metabolites in complex biological samples. researchgate.net

Studies on the pharmacokinetics and metabolism of this compound in human volunteers have involved the analysis of plasma and urine samples. nih.gov These studies have shown that elimination of unchanged this compound from plasma is relatively slow, with a half-life of approximately 32 hours. nih.gov A large proportion of the drug-related substances in plasma was found to be unchanged drug, and excretion predominantly occurred via the renal route. nih.gov Analytical methods are crucial for determining plasma concentrations and understanding the metabolic fate of this compound in preclinical species. Thin-layer chromatography (TLC) has also been mentioned in the context of analyzing basic compounds, including this compound, for metabolite profiling. researchgate.net

Spectroscopic and Chromatographic Approaches

Chromatography, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely used to separate a compound like this compound from complex mixtures, including synthesis intermediates or biological samples itrlab.comscispace.com. HPLC, an advanced form of column chromatography, is employed for the separation, quantification, and identification of individual components within a mixture scispace.com. GC is primarily utilized for volatile and thermostable compounds nih.gov. The development of chromatographic methods for separating drugs from their metabolites has evolved significantly since the mid-20th century itrlab.com.

Spectroscopic methods, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are based on the interaction of electromagnetic radiation with matter, providing information about the structural characteristics and functional groups of a molecule scispace.com. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS), is a highly sensitive technique that ionizes chemical compounds and measures their mass-to-charge ratios, enabling the identification and quantification of compounds and their metabolites even at low concentrations in complex biological matrices scispace.comnih.govresearchgate.net. This combination is invaluable for studying drug distribution and pharmacokinetic profiles in preclinical settings nih.gov.

These combined spectroscopic and chromatographic approaches are essential for dose formulation analysis, ensuring the correct concentration of the drug is measured after separation from vehicles and impurities itrlab.com. Accurate analysis in biological fluids requires separating the drug from the biological matrix, a task effectively handled by techniques like LC-MS itrlab.com.

Electrochemical Detection Methodologies (e.g., Polarography)

Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of electrochemically active compounds. These techniques measure the electrical properties of an analyte in solution.

Polarography, a specific type of voltammetry, was historically among the first electrochemical techniques employed for mechanistic investigations and the determination of certain drug classes mdpi.com. Many electrochemically active drugs, characterized by reducible groups, are amenable to electrochemical determination mdpi.com. Techniques like polarography, voltammetry, and potentiometry have been successfully applied to pharmaceutical and biomedical samples, often requiring minimal sample preparation mdpi.com.

Modern electrochemical detection methodologies often involve modified electrodes to enhance sensitivity and selectivity mdpi.comiapchem.orgrsc.orgiapchem.org. These methods can achieve very low detection limits and are advantageous for analyzing active drug components mdpi.com. They can also provide insights into the electrochemical behavior and mechanisms of a drug mdpi.com. While the search results discuss the application of these methods to various drug classes like benzodiazepines and antivirals mdpi.commdpi.com, the principles are applicable to other electrochemically active compounds, potentially including this compound depending on its specific functional groups and redox properties.

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics play an increasingly vital role in preclinical research, enabling in silico studies that complement experimental work. These approaches facilitate the prediction of molecular properties, interactions, and the identification of potential drug candidates. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to simulate and predict the preferred binding orientation (pose) of a small molecule ligand, such as this compound, to a biological macromolecule target, typically a protein nih.govfrontiersin.org. This method helps to understand the potential interactions and binding affinity between the compound and its target at an atomic level nih.gov. Flexible docking approaches can provide a more accurate simulation by accounting for conformational changes in both the ligand and the receptor during the binding process frontiersin.org. Analyzing the interaction profiles, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, provides crucial insights into the factors governing binding affinity and specificity frontiersin.orgmdpi.com.

Molecular dynamics (MD) simulations are used to study the physical movements and stability of atoms and molecules over time nih.govscielo.br. MD simulations assess the stability and flexibility of protein-ligand complexes in a dynamic environment, providing a more realistic representation of the interaction compared to static docking studies nih.govscielo.brscielo.sa.cr. These simulations can predict the behavior of the ligand-binding pocket and identify key interactions over the simulation period nih.govscielo.br. MD simulations are valuable for validating docking results and gaining deeper insights into the dynamic behavior of the compound-target complex scielo.sa.crmdpi.com.

Together, molecular docking and dynamics simulations are powerful tools for analyzing the potential interactions of this compound with its known or predicted biological targets, aiding in understanding its mechanism of action at a molecular level nih.govscielo.sa.cr.

Predictive Modeling and Virtual Screening for Novel Ligand Discovery

Predictive modeling and virtual screening are computational techniques used to evaluate large libraries of chemical compounds in silico to identify potential bioactive molecules patsnap.comsimulations-plus.com. Virtual screening acts as a digital simulation of high-throughput screening, using mathematical models, molecular docking, and advanced algorithms to predict the binding affinity of potential drug candidates to a specific target patsnap.com.

Ligand-based virtual screening is employed when the structure of the target protein is unknown, relying on the properties of known ligands (like this compound) to find similar molecules techscience.com. Structure-based virtual screening is used when the target protein structure is available, often involving molecular docking of compound libraries to the target's binding site techscience.comresearchgate.net.

Predictive models, often developed using machine learning algorithms, can analyze molecular descriptors and fingerprints to predict various properties, including potential bioactivity and drug-likeness mdpi.comtechscience.comresearchgate.net. These models can screen vast databases of compounds or approved drugs to evaluate potential interactions and prioritize molecules for further experimental testing simulations-plus.com.

Theoretical Implications and Future Directions in Ciclazindol Research

Integration of Ciclazindol's Multi-Target Pharmacology into Theoretical Frameworks

This compound's activity as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, coupled with its potential effects on sodium and potassium channels, positions it as a compound with multi-target pharmacology. wikipedia.org The concept of multi-target drugs is gaining interest in addressing complex diseases that involve multiple biological pathways. nih.govfrontiersin.org Unlike the traditional "one drug, one target" paradigm, multi-target agents can offer enhanced efficacy and potentially reduced side effects by modulating several targets simultaneously. nih.govfrontiersin.org

Theoretically, this compound's multi-target profile could be integrated into frameworks studying the interplay between monoaminergic systems and neuronal excitability. Its dual inhibition of norepinephrine and dopamine reuptake could be investigated in theoretical models of mood disorders and reward pathways, while simultaneously considering the impact of ion channel modulation on neuronal firing patterns and network activity. This integrated approach could lead to a more nuanced understanding of how compounds affecting multiple targets influence complex physiological and behavioral outcomes. Computational strategies, such as proteochemometric modeling and target fishing, could be employed to further analyze the relationship between this compound's structure and its diverse pharmacological activities. scielo.org.mx

Exploration of Unexplored Pharmacological Mechanisms and Pathways

Beyond its known effects on monoamine transporters and ion channels, future research could explore other potential pharmacological mechanisms and pathways influenced by this compound. Given its historical context as an antidepressant and anorectic, investigating its interaction with other systems involved in mood regulation, appetite control, and energy metabolism would be valuable.

For instance, further studies could delve into its effects on other neurotransmitter systems or receptor subtypes not yet thoroughly investigated. Its potential to block potassium channels wikipedia.org could be explored in the context of various physiological processes where these channels play a critical role, such as neuronal signaling, hormone secretion, or cardiovascular function. physiology.org Research into the specific subtypes of sodium and potassium channels affected by this compound and the functional consequences of these interactions at the cellular and systems level is warranted. Additionally, exploring its impact on intracellular signaling pathways downstream of its primary targets could reveal novel mechanisms of action.

Strategic Development of Highly Selective this compound Analogues

This could involve structural modifications aimed at enhancing potency and selectivity for either norepinephrine or dopamine reuptake inhibition, or for specific subtypes of sodium or potassium channels. researchgate.net Structure-activity relationship (SAR) studies would be crucial in this process, systematically altering different parts of the this compound molecule and evaluating the resulting changes in target affinity and functional activity. researchgate.net Computational chemistry techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could aid in the rational design of these analogues. scielo.org.mx Developing analogues with tailored pharmacological profiles could lead to compounds with improved efficacy for specific indications and potentially reduced off-target effects.

Application of Advanced "Omics" Technologies in this compound Preclinical Studies

Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensive preclinical studies of this compound and its analogues. nih.govnih.gov These technologies can provide a global view of the biological changes induced by the compound, revealing previously unknown targets, pathways, and biomarkers of response.

Transcriptomics could be used to analyze changes in gene expression profiles in different tissues or cell types exposed to this compound, providing insights into the molecular pathways affected. medrxiv.org Proteomics could identify alterations in protein levels and post-translational modifications, while metabolomics could reveal changes in endogenous metabolite concentrations, reflecting the metabolic consequences of this compound treatment. nih.gov Integrating data from multiple omics platforms can provide a systems-level understanding of this compound's pharmacology, helping to elucidate complex mechanisms of action and identify potential off-target effects. This approach could also be instrumental in identifying biomarkers that predict response or sensitivity to this compound or its derivatives.

Conceptual Advancements in Preclinical Translational Research for this compound-Derived Compounds

Conceptual advancements in preclinical translational research are essential to bridge the gap between laboratory findings and potential clinical applications for this compound-derived compounds. Translational research aims to transform basic scientific discoveries into health solutions. parisbraininstitute.orgwisc.edu

For this compound, this would involve designing preclinical studies that are highly relevant to potential human conditions, using appropriate animal models that recapitulate aspects of the diseases or symptoms the compounds are intended to treat. frontiersin.org This includes developing robust outcome measures in animal models that are translatable to clinical endpoints. frontiersin.org Furthermore, incorporating pharmacokinetic and pharmacodynamic studies early in the preclinical phase is crucial to understand drug exposure-response relationships. wikipedia.org Conceptual frameworks for translational research emphasize the importance of bidirectional knowledge transfer between basic research and clinical observation. icans.eu For this compound derivatives, this means that observations from preclinical studies should inform further basic research, and insights from potential future clinical investigations (if pursued) should guide preclinical efforts. Utilizing advanced in vivo testing methodologies that can assess the effects of compounds on multiple targets simultaneously in a living system would be beneficial. scielo.org.mx

常见问题

What are the primary ion channel targets of ciclazindol, and how are they experimentally validated?

Basic Research Focus

this compound primarily inhibits voltage-gated potassium channels (e.g., ITO, IKCO) and calcium-activated potassium channels (e.g., IKCa), as demonstrated in rat portal vein smooth muscle cells using whole-cell voltage-clamp techniques . Additionally, it blocks ATP-sensitive potassium (KATP) channels in HEK 293 cells, validated via single-channel patch-clamp recordings and inhibition of Kir6.2-SUR1 currents . Key methodologies include:

- Electrophysiological assays to measure current inhibition (e.g., 79–84% inhibition of KATP currents at 100 nM ).

- Pharmacological antagonism studies (e.g., reversal of BRL 38227-induced hyperpolarization in current-clamp experiments ).

How do contradictory findings on this compound’s effects on smooth muscle contraction inform mechanistic hypotheses?

Advanced Research Focus

In rat detrusor cells, this compound increases mechanical activity despite inhibiting the hyperpolarization-activated current (Ih), a paradox attributed to its concurrent blockade of IK(XQ), which masks Ih-mediated effects . Contrastingly, in rat portal vein, this compound reduces contraction frequency while amplifying amplitude, linked to broad K<sup>+</sup> channel inhibition (ITO and IKCO ). Methodological considerations:

- Tissue-specific profiling : Compare ion channel expression across tissues (e.g., IKCa vs. Ih dominance ).

- Dual-channel inhibition assays : Use selective agonists/antagonists (e.g., ZD7288 for Ih, apamin for SKCa) to isolate confounding effects .

What experimental models are optimal for studying this compound’s inhibition of EDHF-mediated vasodilation?

Advanced Research Focus

this compound abolishes endothelium-derived hyperpolarizing factor (EDHF) relaxations in rat hepatic arteries when combined with apamin, implicating IKCa inhibition. This is validated using:

- 86Rb<sup>+</sup> influx assays in erythrocytes to quantify IKCa activity (e.g., 10 µM this compound reduces 86Rb<sup>+</sup> flux by ~50% ).

- Ex vivo arterial ring studies with preconstriction by phenylephrine and relaxation protocols .

- Controls for off-target effects : Compare this compound’s efficacy to known IKCa blockers (e.g., charybdotoxin) .

How does this compound’s KATP channel inhibition vary between native and recombinant systems?

Advanced Research Focus

In HEK 293 cells expressing Kir6.2-SUR1, this compound inhibits KATP currents by ~80% at 100 nM, independent of SUR1 . However, in native pancreatic β-cells, sodium azide fails to potentiate this compound’s effects, suggesting context-dependent modulation . Methodological insights:

- Single-channel vs. whole-cell recordings : Assess SUR1’s role in drug sensitivity (e.g., SUR1-independent inhibition in HEK cells ).

- Metabolic preconditioning : Test this compound under varying ATP/ADP ratios to mimic physiological states .

What statistical approaches resolve time-dependent efficacy disparities in this compound studies?

Basic Research Focus

Longitudinal studies (e.g., 4-week weight loss trials ) show this compound’s efficacy peaks at Week 3 (6.2 ± 4.0 vs. placebo 3.9 ± 3.6; p < 0.01) but wanes by follow-up. Recommended methods:

- Mixed-effects models : Account for inter-subject variability and missing data .

- Post hoc subgroup analysis : Stratify responders/non-responders based on baseline metrics (e.g., BMI, metabolic rate).

How does this compound’s binding profile differ from glibenclamide in KATP channel studies?

Advanced Research Focus

this compound does not displace [<sup>3</sup>H]-glibenclamide in porcine brain membranes, suggesting distinct binding sites despite overlapping functional effects on IKCO . Key techniques:

- Radioligand displacement assays : Compare IC50 values for SUR1-binding vs. SUR1-independent inhibitors .

- Chimeric channel constructs : Map this compound’s interaction domains on Kir6.2 .

Table 1: Key Pharmacodynamic Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。